molecular formula C26H36N4O2 B4035252 2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE

2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE

Cat. No.: B4035252
M. Wt: 436.6 g/mol
InChI Key: IRXLHWQRMFTTHW-UHFFFAOYSA-N
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Description

2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes a phenylacetamido group and a piperazine ring

Scientific Research Applications

2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE has been explored for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride This intermediate is then reacted with a suitable amine to form the phenylacetamido group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylacetamido group and a piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[3-[4-[3-[(2-phenylacetyl)amino]propyl]piperazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c31-25(21-23-9-3-1-4-10-23)27-13-7-15-29-17-19-30(20-18-29)16-8-14-28-26(32)22-24-11-5-2-6-12-24/h1-6,9-12H,7-8,13-22H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXLHWQRMFTTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CC=CC=C2)CCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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